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Compound of Interest

Compound Name: Oxodipine

Cat. No.: B1205658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific developmental history and extensive clinical trial

data for oxodipine is limited in publicly available scientific literature. This guide provides a

comprehensive overview based on existing preclinical and pharmacological research.

Introduction
Oxodipine is a dihydropyridine derivative that acts as a calcium channel blocker.[1] Like other

compounds in this class, its primary mechanism of action involves the inhibition of L-type

calcium channels, which are crucial for the contraction of smooth muscle cells and cardiac

myocytes.[1] This technical guide delves into the available scientific knowledge surrounding the

discovery, synthesis, mechanism of action, and preclinical development of oxodipine.

Discovery and Developmental History
While a detailed timeline of the discovery and initial development of oxodipine is not well-

documented in readily accessible literature, its emergence is rooted in the broader exploration

of dihydropyridine compounds as cardiovascular agents. The foundational synthesis for this

class of molecules is the Hantzsch dihydropyridine synthesis, first reported in 1881.[2]

Oxodipine, identified by its CAS Number 90729-41-2, is a specific analogue within this

extensive family of compounds.[1][3] Research into its pharmacological properties appears to

have been most active in the late 1980s and early 1990s.
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Synthesis
The synthesis of oxodipine is typically achieved through the Hantzsch dihydropyridine

synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-

ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.

General Experimental Protocol: Hantzsch
Dihydropyridine Synthesis
A general procedure for the Hantzsch synthesis, which would be adapted for oxodipine, is as

follows:

Reactant Mixture: An aldehyde (in the case of oxodipine, 2,3-

methylenedioxybenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate),

and a nitrogen source (e.g., ammonium acetate) are combined in a suitable solvent, such as

ethanol.

Reaction Conditions: The mixture is typically heated under reflux for several hours.

Work-up and Purification: After the reaction is complete, the solvent is removed, and the

residue is partitioned between an organic solvent and water. The organic layer is then

washed, dried, and concentrated. The crude product is purified by recrystallization or column

chromatography to yield the dihydropyridine product.
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A simplified workflow of the Hantzsch synthesis for Oxodipine.

Mechanism of Action
Oxodipine exerts its pharmacological effects by modulating the influx of calcium ions through

voltage-gated calcium channels.

Signaling Pathway
The primary targets of oxodipine are the L-type (CaV1) and, to a lesser extent, the T-type

(CaV3) voltage-gated calcium channels. These channels are multimeric protein complexes that

form a pore in the cell membrane, allowing the passage of calcium ions in response to

membrane depolarization.

The binding of oxodipine to the α1 subunit of the L-type calcium channel allosterically

modulates the channel's function, favoring a closed state and thereby reducing the influx of

calcium into the cell. This reduction in intracellular calcium in vascular smooth muscle cells

leads to vasodilation and a decrease in peripheral resistance, which in turn lowers blood

pressure. In cardiac muscle, a reduction in calcium influx can lead to a decrease in contractility.
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Signaling pathway of Oxodipine's mechanism of action.
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Pharmacodynamics
Preclinical studies have characterized the pharmacodynamic effects of oxodipine in various

animal models.

In Vitro Efficacy
In vitro studies have quantified the inhibitory effects of oxodipine on calcium currents.

Parameter Value Cell Type Reference

IC₅₀ (L-type Ca²⁺

current)
0.24 µM

Rat cultured neonatal

ventricular myocytes

IC₅₀ (T-type Ca²⁺

current)
0.41 µM

Rat cultured neonatal

ventricular myocytes

In Vivo Efficacy
Studies in anesthetized dogs have demonstrated the blood pressure-lowering effects of

oxodipine.
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Dose
(intravenous)

Effect on
Blood
Pressure

Effect on Heart
Rate

Animal Model Reference

5 µg/kg Ineffective No change

Neurogenic

hypertensive

dogs

20 µg/kg Decrease No change

Neurogenic

hypertensive

dogs

50 µg/kg Decrease No change

Neurogenic

hypertensive

dogs

30 µg/kg Decrease

No change (after

autonomic

blockade)

Anesthetized

open-chest dogs

60 µg/kg Decrease

No change (after

autonomic

blockade)

Anesthetized

open-chest dogs

A study on experimentally induced myocardial infarction in rats showed that pretreatment with

oxodipine (4 mg/kg, twice daily, orally) significantly reduced the infarct size.

Pharmacokinetics and Metabolism
Metabolism
In vitro studies using rat and human hepatic and intestinal microsomes have shown that

oxodipine is metabolized by the cytochrome P450 3A (CYP3A) subfamily. The main

metabolites identified are pyridine and deesterified derivatives.
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Parameter Value System Reference

Kₘ 30-60 µM

Rat and human

hepatic and intestinal

microsomes

Experimental Protocol: In Vitro Metabolism Study
A general protocol for assessing in vitro metabolism, as would have been used for oxodipine,

is as follows:

Microsome Preparation: Liver and intestinal microsomes are prepared from human and

animal tissues through differential centrifugation.

Incubation: The microsomes are incubated with oxodipine at various concentrations in the

presence of an NADPH-generating system at 37°C.

Sample Analysis: The reaction is stopped, and the samples are analyzed by high-

performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry

(LC-MS) to identify and quantify the metabolites.

Enzyme Kinetics: Kinetic parameters such as Kₘ and Vₘₐₓ are determined by fitting the data

to the Michaelis-Menten equation.

CYP450 Isoform Identification: Specific inhibitors or antibodies for different CYP450 isoforms

are used to identify the primary enzymes responsible for metabolism.
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A generalized workflow for an in vitro metabolism study.

Safety and Toxicology
Preclinical safety studies have identified potential side effects of oxodipine in animal models.

These include constipation in mice and gingival hyperplasia in dogs.

Conclusion
Oxodipine is a dihydropyridine calcium channel blocker with demonstrated efficacy in

preclinical models for lowering blood pressure. Its mechanism of action is consistent with other

drugs in its class, primarily through the inhibition of L-type calcium channels. While its synthesis
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via the Hantzsch reaction and its in vitro metabolism have been described, a comprehensive

developmental history and data from human clinical trials are not readily available in the public

domain. This suggests that oxodipine may have been a developmental candidate that did not

progress to widespread clinical use or has been superseded by other dihydropyridine calcium

channel blockers with more extensive clinical validation. Further research into historical

archives or proprietary databases may be necessary to fully elucidate its developmental

journey.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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